molecular formula C8H17O4Si B14336731 CID 21612067

CID 21612067

Cat. No.: B14336731
M. Wt: 205.30 g/mol
InChI Key: JMDLZLREFJTPBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of vinyltrichlorosilane with methoxyethanol in the presence of a base. The reaction proceeds through the substitution of chlorine atoms with methoxyethoxy groups, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable covalent bonds with various substrates. The ethenyl group can undergo polymerization or crosslinking reactions, leading to the formation of complex networks. The multiple ether linkages provide flexibility and enhance the compound’s ability to interact with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to the presence of the ethenyl group, which imparts reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring crosslinking and polymerization .

Properties

Molecular Formula

C8H17O4Si

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C8H17O4Si/c1-4-13(11-7-5-9-2)12-8-6-10-3/h4H,1,5-8H2,2-3H3

InChI Key

JMDLZLREFJTPBV-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](C=C)OCCOC

Origin of Product

United States

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